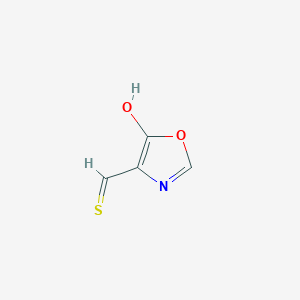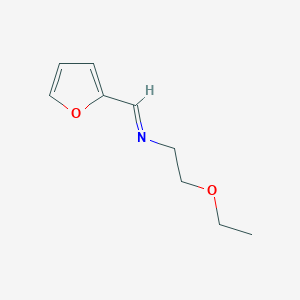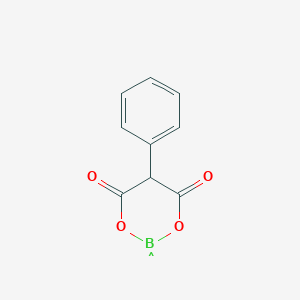![molecular formula C12H8F3NO2 B14317667 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione CAS No. 113321-99-6](/img/structure/B14317667.png)
3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the trifluoromethylation of aromatic compounds. Trifluoromethylation can be performed using reagents such as trifluoromethyltrimethylsilane, sodium trifluoroacetate, or trifluoroiodomethane under various conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products.
Applications De Recherche Scientifique
3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of specific biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group, used to treat pain and inflammation.
Trifluralin: A selective pre-emergent herbicide containing a trifluoromethyl group.
Uniqueness
3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the pyrrole-2,5-dione moiety allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
113321-99-6 |
|---|---|
Formule moléculaire |
C12H8F3NO2 |
Poids moléculaire |
255.19 g/mol |
Nom IUPAC |
3-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C12H8F3NO2/c1-7-5-10(17)16(11(7)18)9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3 |
Clé InChI |
LIPKGTGICIUXLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


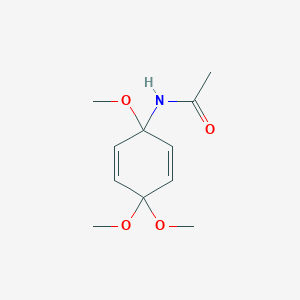
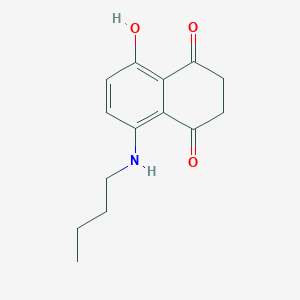
![2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B14317591.png)
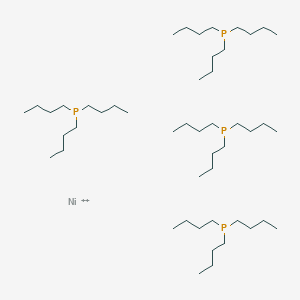
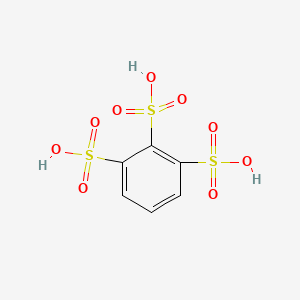


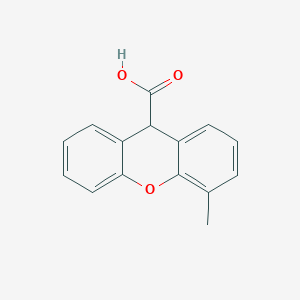
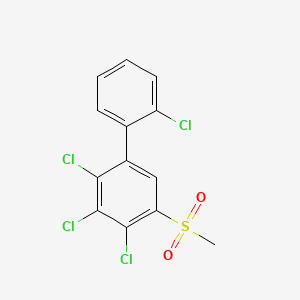
![7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14317659.png)
